Methyl 5-chloro-2-oxo-2,3-dihydropyrimidine-4-carboxylate
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Overview
Description
“Methyl 5-chloro-2-oxo-2,3-dihydropyrimidine-4-carboxylate” is a chemical compound with the CAS Number: 70662-93-0 . It has a molecular weight of 188.57 . The IUPAC name for this compound is methyl 5-chloro-2-hydroxy-4-pyrimidinecarboxylate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H5ClN2O3/c1-12-5(10)4-3(7)2-8-6(11)9-4/h2H,1H3,(H,8,9,11) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . The compound is sealed in dry storage at room temperature . It has a number of physicochemical properties such as a molar refractivity of 40.34, TPSA of 72.31 Ų, and a consensus Log Po/w of 0.75 .Scientific Research Applications
Anti-Epileptic Action
Pyrimidine derivatives have a structural similarity to phenobarbital and have shown promise in anti-epileptic action. They can be used as an electron-withdrawing component in push-pull structures for intramolecular charge transfer (ICT) due to their significantly π-deficient aromatic heterocycle .
Antithrombotic Agent
Some pyrimidine derivatives are under clinical development for the prevention and treatment of thromboembolic diseases due to their interaction with specific ligands that allow for good oral bioavailability and high potency .
Anti-HIV Activity
Indolyl and oxochromenyl xanthenone derivatives of pyrimidine have been reported to show potential anti-HIV-1 activity through molecular docking studies .
Synthesis of Indole Derivatives
Pyrimidine derivatives are used in the synthesis of indole derivatives, which are prevalent moieties present in natural products and pharmaceuticals .
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302-H315-H319-H335 , indicating that it can be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation. The precautionary statements are P261-P305+P351+P338 , advising to avoid breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do so .
Mechanism of Action
Target of Action
Similar compounds have been studied for their neuroprotective and anti-neuroinflammatory properties .
Mode of Action
It’s suggested that similar compounds may exert their effects through the inhibition of er stress, apoptosis, and the nf-kb inflammatory pathway .
Biochemical Pathways
Based on the potential mode of action, it can be inferred that the compound may influence pathways related to er stress, apoptosis, and inflammation .
Result of Action
Similar compounds have shown potential as neuroprotective and anti-neuroinflammatory agents .
properties
IUPAC Name |
methyl 5-chloro-2-oxo-1H-pyrimidine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN2O3/c1-12-5(10)4-3(7)2-8-6(11)9-4/h2H,1H3,(H,8,9,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATBCOWHAVCMDEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=NC(=O)N1)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-chloro-2-oxo-2,3-dihydropyrimidine-4-carboxylate |
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